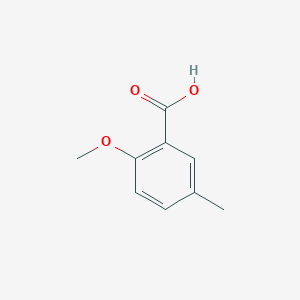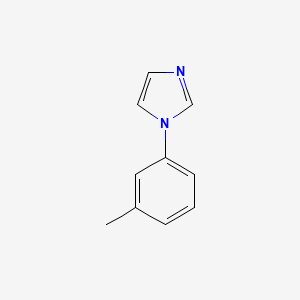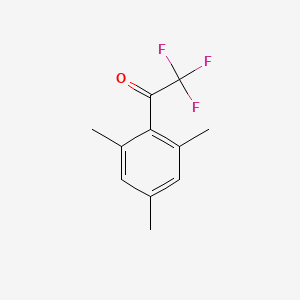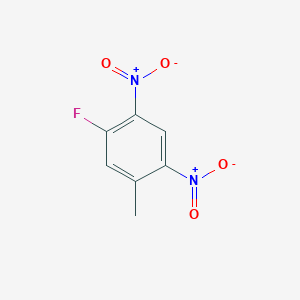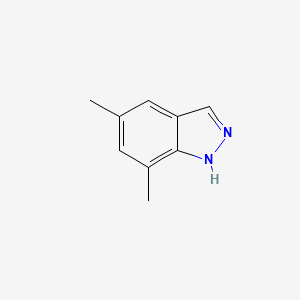
5,7-Dimetil-1H-indazol
Descripción general
Descripción
5,7-Dimethyl-1H-indazole is an organic compound with the molecular formula C9H10N2 . It has an average mass of 146.189 Da and a monoisotopic mass of 146.084396 Da .
Synthesis Analysis
The synthesis of 1H-indazole, which includes 5,7-Dimethyl-1H-indazole, has been studied extensively . A new practical synthesis of 1H-indazole was presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis
The molecular structure of 5,7-Dimethyl-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has two hydrogen bond acceptors, one hydrogen bond donor, and no freely rotating bonds .Physical And Chemical Properties Analysis
5,7-Dimethyl-1H-indazole has a density of 1.1±0.1 g/cm3, a boiling point of 299.9±9.0 °C at 760 mmHg, and a flash point of 138.1±11.7 °C . It has a molar refractivity of 46.3±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 127.6±3.0 cm3 .Aplicaciones Científicas De Investigación
Enfoques Sintéticos
5,7-Dimetil-1H-indazol es un componente clave en la síntesis de varios compuestos heterocíclicos . Las estrategias para su síntesis incluyen reacciones catalizadas por metales de transición, reacciones de ciclación reductora y síntesis de 2H-indazoles a través de la formación consecutiva de enlaces C–N y N–N sin catalizador ni disolvente a partir de 2-azidobenzaldehídos y aminas .
Aplicaciones Medicinales
Los compuestos heterocíclicos que contienen indazol, como el this compound, tienen una amplia variedad de aplicaciones medicinales. Se utilizan como agentes antihipertensivos, anticancerígenos, antidepresivos, antiinflamatorios y antibacterianos .
Inhibidores de la Fosfoinositido 3-Kinasa δ
Los indazoles también se pueden emplear como inhibidores selectivos de la fosfoinositido 3-kinasa δ para el tratamiento de enfermedades respiratorias .
Precursor en Cannabinoides Sintéticos
This compound está categorizado como un precursor en la síntesis de varios cannabinoides sintéticos. Estos se utilizan para investigación y aplicaciones forenses .
Direcciones Futuras
Indazole-containing derivatives, including 5,7-Dimethyl-1H-indazole, represent one of the most important heterocycles in drug molecules . They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry . Future research may focus on exploring the medicinal properties of indazole for the treatment of various pathological conditions .
Mecanismo De Acción
Target of Action
5,7-Dimethyl-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have been found to have a wide variety of medicinal applications, including acting as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
For example, they can inhibit, regulate, or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These interactions can play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole compounds are known to affect a variety of pathways due to their wide range of medicinal applications . For example, they can inhibit phosphoinositide 3-kinase δ, which plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Pharmacokinetics
The compound’s physical properties, such as its melting point (171-172 °c) and density (1145±006 g/cm3), have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Indazole compounds are known to have a wide range of effects due to their medicinal applications . For example, they can have antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
Action Environment
The synthesis of indazole compounds can be influenced by various factors, including the presence of transition metals, reductive cyclization reactions, and the formation of c–n and n–n bonds .
Análisis Bioquímico
Biochemical Properties
5,7-Dimethyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). This inhibition is crucial as it can reduce the production of pro-inflammatory mediators like prostaglandins . Additionally, 5,7-Dimethyl-1H-indazole can bind to specific receptors on cell surfaces, modulating signal transduction pathways that are essential for cellular responses .
Cellular Effects
The effects of 5,7-Dimethyl-1H-indazole on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5,7-Dimethyl-1H-indazole has been observed to induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic proteins . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .
Molecular Mechanism
At the molecular level, 5,7-Dimethyl-1H-indazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to COX-2 results in enzyme inhibition, reducing the synthesis of inflammatory mediators . Additionally, 5,7-Dimethyl-1H-indazole can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Dimethyl-1H-indazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5,7-Dimethyl-1H-indazole remains stable under specific conditions, maintaining its biological activity for extended periods . Prolonged exposure can lead to its gradual degradation, which may reduce its efficacy . Long-term studies have also indicated that continuous exposure to 5,7-Dimethyl-1H-indazole can result in adaptive cellular responses, such as upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 5,7-Dimethyl-1H-indazole vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage, and further increases in dosage lead to toxicity .
Metabolic Pathways
5,7-Dimethyl-1H-indazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of 5,7-Dimethyl-1H-indazole, converting it into more water-soluble metabolites for excretion . This compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites .
Transport and Distribution
The transport and distribution of 5,7-Dimethyl-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target tissues . For example, 5,7-Dimethyl-1H-indazole can be transported across cell membranes by organic anion transporters, ensuring its delivery to intracellular targets . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 5,7-Dimethyl-1H-indazole is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 5,7-Dimethyl-1H-indazole may accumulate in the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic processes . Its localization within the nucleus can also influence gene expression by interacting with nuclear receptors and transcription factors .
Propiedades
IUPAC Name |
5,7-dimethyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-7(2)9-8(4-6)5-10-11-9/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRWRRDBAJITLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=NN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343443 | |
| Record name | 5,7-Dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43067-41-0 | |
| Record name | 5,7-Dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



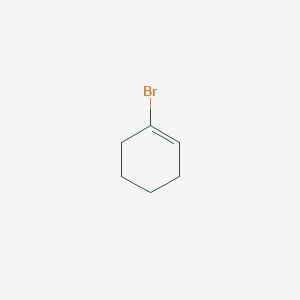
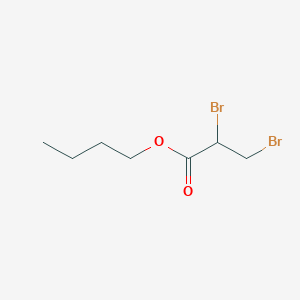
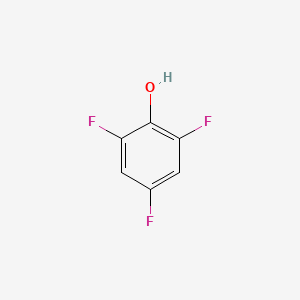
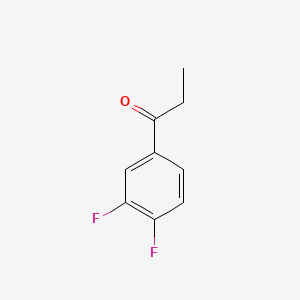
![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1297825.png)
